1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-(tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Chemoselective Oxidation of Sulfides
1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea, as a derivative of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has been found to be an effective catalyst for the oxidation of sulfides. This catalysis, achieved with only 1 mol% loading, results in the production of sulfoxides with high yield, excellent chemoselectivity, and fairly good diastereoselectivity (Russo & Lattanzi, 2009).
Enzyme Inhibition and Mercury Sensing
Various thiourea derivatives, including those similar to this compound, have been investigated for their potential as enzyme inhibitors, specifically against acetylcholinesterase and butyrylcholinesterase. Additionally, these compounds have shown potential as sensing probes for the detection of toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Structural and Spectroscopic Analysis
The structure and dynamics of compounds similar to this compound have been extensively studied. Research involving spectroscopic, single-crystal XRD structure, DFT, and molecular dynamics investigations has provided insights into the stability, charge transfer, and potential reactive centers of these molecules (Mary et al., 2016).
Photocatalytic Degradation in Environmental Applications
Studies have explored the photocatalytic degradation of compounds similar to this compound in environmental contexts. For instance, diafenthiuron, a derivative, degrades in various aqueous solutions and pure hexane into identified products through sunlight exposure. This indicates a potential for environmental remediation and understanding the degradation pathways of similar compounds in natural settings (Keum et al., 2002).
Properties
Molecular Formula |
C12H16F3N3S |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C12H16F3N3S/c1-11(2,3)18-17-10(19)16-9-6-4-5-8(7-9)12(13,14)15/h4-7,18H,1-3H3,(H2,16,17,19) |
InChI Key |
FJCYFMUEKMQFSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
solubility |
6.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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